4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
Description
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole-derived compound featuring a 4-chlorophenyl substituent at the 4-position and a phenyl group at the 1-position of the triazole ring. Triazoles are known for their stability, metabolic resistance, and versatility in drug design, particularly in antimicrobial, antiviral, and anticancer applications . The chloro substituent on the phenyl ring introduces electron-withdrawing effects, which may influence electronic distribution and binding affinity to therapeutic targets.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-8-6-10(7-9-11)13-14(16)19(18-17-13)12-4-2-1-3-5-12/h1-9H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFWFKMOUHIOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves a cycloaddition reaction known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst (CuSO₄) and a reducing agent (sodium ascorbate) in a solvent such as tetrahydrofuran (THF) and water mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and aromatic systems in this compound are susceptible to oxidation under controlled conditions:
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Triazole ring oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates sulfoxide or sulfone derivatives at the thiazole moiety, depending on reaction stoichiometry .
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Aromatic oxidation : Strong oxidants like potassium permanganate (KMnO₄) in acidic conditions partially degrade the chlorophenyl group to carboxylic acid derivatives .
Key Reaction Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6h, acetic acid | Sulfoxide derivative | 62% | |
| mCPBA | DCM, 0°C → RT, 12h | Sulfone derivative | 45% |
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
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Triazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the triazole ring to a dihydrotriazole intermediate .
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Aromatic dehalogenation : Under harsh conditions (H₂, 80°C, Pd/C), the 4-chlorophenyl group undergoes dechlorination to form a phenyl derivative.
Key Reaction Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH, 24h | Dihydrotriazole derivative | 78% | |
| H₂ (3 atm) | Pd/C, 80°C, 48h | Dechlorinated phenyl derivative | 34% |
Coupling Reactions
The triazole core participates in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling : Reaction with arylboronic acids in THF/H₂O at 85–90°C forms biaryl derivatives .
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Buchwald-Hartwig amination : Creates C–N bonds with aryl halides using Pd(OAc)₂/XPhos catalysts .
Key Reaction Example :
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromobenzene | Pd(OAc)₂, K₂CO₃ | 4-Biphenyltriazole derivative | 82% | |
| 2-Iodopyridine | Pd(OAc)₂, XPhos | Pyridyl-substituted triazole | 68% |
Functionalization of the Amine Group
The primary amine at position 5 undergoes diverse transformations:
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Acylation : Reacts with acetyl chloride or benzoyl chloride to form amides .
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Sulfonylation : Produces sulfonamide derivatives using sulfonyl chlorides (e.g., TsCl) .
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Schiff base formation : Condenses with aldehydes to generate imine-linked hybrids .
Key Reaction Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → RT | N-Acetyl derivative | 89% | |
| p-Toluenesulfonyl Cl | Pyridine, RT, 4h | N-Sulfonyl derivative | 76% |
Photochemical and Thermal Stability
-
Thermal degradation : Decomposes above 250°C, releasing NH₃ and forming a chlorophenyl-substituted triazole dimer .
-
UV-induced reactions : Prolonged UV exposure (254 nm) causes C–N bond cleavage in the triazole ring .
Biological Activity Modulation
Chemical modifications directly correlate with enhanced pharmacological properties:
Scientific Research Applications
4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antifungal, antibacterial, and anticancer properties.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
A. Benzimidazole-Triazole Hybrids The compound 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (–3) replaces the 4-chlorophenyl group with a benzimidazole moiety. This hybrid exhibits potent anti-hepatitis B virus (HBV) activity (IC₅₀ in low micromolar range) due to dual interactions with viral targets. Its solvates (THF and pyridine) show altered crystal packing, leading to isotropic arrangements compared to the columnar-layered structure of the parent compound .
B. Pyrazole Derivatives
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (): Replaces the triazole core with a pyrazole ring. However, pyrazoles generally exhibit lower metabolic stability than triazoles due to reduced aromatic stabilization .
- 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine (–17): Incorporates a trifluoromethyl group, a bioisostere known to enhance lipophilicity and resistance to oxidative metabolism. This derivative was synthesized via cyclocondensation, differing from triazole synthesis methods .
C. Thiazole and Oxadiazole Analogues
- 4-(4-Chlorophenyl)thiazol-2-amine (): A thiazole derivative with antidiabetic activity.
- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (): Combines triazole and oxadiazole rings. The dimethoxyphenyl group increases electron density, possibly enhancing interactions with CNS targets .
Substituent Variations on the Triazole Core
A. Methoxyphenyl Derivatives
- 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (): The methoxy group improves solubility via polar interactions but may reduce membrane permeability. This derivative’s IR and NMR data suggest strong intramolecular hydrogen bonding, influencing crystal stability .
B. Nitro and Trifluoromethyl Modifications
- However, nitro groups are often associated with toxicity .
Pharmacological Activity Comparison
Key Observations :
- Triazole vs. Benzimidazole-Triazole : The hybrid’s anti-HBV activity highlights the importance of dual heterocyclic moieties for viral inhibition.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding but may reduce solubility. Methoxy groups balance polarity and bioavailability.
Biological Activity
4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 5-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazole
- Molecular Formula: C14H11ClN4
- CAS Number: 118946-58-0
The compound features a triazole ring with substitutions that enhance its biological activity. Triazoles are known for their ability to interact with various biological targets, making them valuable in drug discovery and development.
Synthesis Methods
The synthesis of this compound typically involves a "click chemistry" approach. Key steps include:
-
Formation of Azide:
- The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
-
Cycloaddition Reaction:
- The azide is reacted with phenylacetylene in the presence of a copper(I) catalyst (CuSO₄) and sodium ascorbate in a THF-water mixture to form the triazole ring.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings: A study demonstrated that certain triazole derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis with MIC values ranging from 5 to 10 μg/mL .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various studies:
- Mechanism of Action: It is believed that the compound may induce apoptosis in cancer cells by activating pathways involving caspase enzymes and modulating p53 expression .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 4-(4-chlorophenyl)-1-phenyl-triazole | 0.65 | Induction of apoptosis |
| Other derivatives | 2.41 | Inhibition of HDAC |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Enzyme Targets: It can inhibit enzymes by binding to their active sites, blocking substrate access which is crucial for various metabolic processes.
Case Studies
Several case studies have highlighted the biological activities of triazole derivatives:
- Antimicrobial Evaluation:
- Cancer Cell Line Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
